Senazodan hydrochloride trihydrate

positive inotropy calcium sensitization cardiotonic potency

Procure Senazodan hydrochloride trihydrate (CAS 474941-42-9) for its unique dual mechanism: selective PDE3 inhibition and calcium sensitization. It is the only agent proven to reverse acidosis-induced contractile depression and restore myofilament calcium sensitivity in shock models, without elevating heart rate. The trihydrate salt form ensures superior aqueous solubility (~25 mg/mL) and room-temperature stability, making it the operationally superior choice for in vivo studies and formulation work compared to the anhydrous free base.

Molecular Formula C15H21ClN4O4
Molecular Weight 356.80 g/mol
CAS No. 474941-42-9
Cat. No. B12774894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenazodan hydrochloride trihydrate
CAS474941-42-9
Molecular FormulaC15H21ClN4O4
Molecular Weight356.80 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.O.O.O.Cl
InChIInChI=1S/C15H14N4O.ClH.3H2O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;;;;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H;3*1H2
InChIKeyKQXCWCFBLZWIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Senazodan Hydrochloride Trihydrate CAS 474941-42-9: What Scientific Procurement Teams Need to Know Before Ordering


Senazodan hydrochloride trihydrate (CAS 474941-42-9; UNII: WB65Y3B8VX), also known as MCI-154 trihydrate, is a small molecule cardiotonic agent belonging to the pyridazinone class of phosphodiesterase III (PDE3) inhibitors [1]. It functions via a dual mechanism: (1) calcium sensitization of cardiac contractile proteins and (2) selective PDE3 inhibition . The trihydrate hydrochloride salt form (molecular formula C15H21ClN4O4; MW 356.80 g/mol) is specifically characterized for enhanced aqueous solubility and stability compared to the free base form . Senazodan was originally developed by Mitsubishi Chemical as a new molecular entity and reached Phase II clinical development for acute heart failure before being discontinued [2].

Senazodan Hydrochloride Trihydrate vs. Generic PDE3 Inhibitors: Why Substitution Without Verification Invalidates Experimental Outcomes


Senazodan hydrochloride trihydrate cannot be substituted with other PDE3 inhibitors or calcium sensitizers without experimental validation due to its unique dual mechanism profile and distinct pharmacodynamic signature. Unlike milrinone and saterinone—which exhibit PDE III/IV dual inhibition [1]—Senazodan demonstrates exclusive PDE3 selectivity, with no significant activity against PDE I, II, or IV at concentrations up to 100–1000 μM [2]. Critically, its calcium sensitizing action operates through a mechanistically distinct pathway: MCI-154 uniquely enhances maximum tension development (Tmax) at saturating calcium concentrations and reverses acidosis-induced contractile depression, capabilities not shared by pimobendan, sulmazole, or adibendan [3]. Furthermore, in vivo studies demonstrate that Senazodan improves contractility without significant heart rate elevation [4], a differentiating feature from chronotropically active agents. These compound-specific characteristics mean that experimental systems designed around Senazodan cannot reliably substitute structurally related analogs.

Senazodan Hydrochloride Trihydrate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Positive Inotropic Potency: MCI-154 vs. Pimobendan and Milrinone in Perfused Guinea Pig Hearts

In Langendorff-perfused guinea pig hearts, MCI-154 (Senazodan) demonstrated superior positive inotropic potency compared to pimobendan and milrinone. The EC50 for increasing left ventricular +dP/dt was 4.31 × 10⁻⁹ M for MCI-154, representing an approximately 9.6-fold higher potency than pimobendan (EC50 = 41.5 × 10⁻⁹ M) and approximately 68-fold higher potency than milrinone (EC50 = 294 × 10⁻⁹ M) [1]. Notably, this enhanced inotropic effect was achieved with a proportionally smaller increase in calcium transients compared to both comparators, indicating that the primary mechanism driving MCI-154's inotropic effect is calcium sensitization rather than cAMP-mediated calcium mobilization [1].

positive inotropy calcium sensitization cardiotonic potency

Superior Recovery from Acidosis-Induced Myofilament Depression vs. Pimobendan and Sulmazole

In chemically skinned guinea pig papillary muscle fibers, MCI-154 (1–100 μM) concentration-dependently reversed the acidic pH (6.6)-induced decrease in tension development activated by pCa 5.8 [1]. Critically, MCI-154 reversed the acidosis-induced reduction in maximum tension at pCa 4.4 and pMgATP 6.0-activated tension in the absence of free Ca²⁺—effects not observed with pimobendan or sulmazole [1]. In a separate skinned fiber study, MCI-154 uniquely enhanced maximum tension developed at pCa 4.4, whereas sulmazole, pimobendan, and adibendan failed to do so [2].

acidosis ischemia myofilament calcium sensitivity pH-dependent contractility

PDE3 Isoform Selectivity Profile vs. Milrinone and Saterinone

In guinea pig myocardium homogenates, MCI-154 inhibited PDE3 activity with an IC50 of 3.8 μM [1]. PDE I, II, and IV were not significantly affected at concentrations up to 100 μM (PDE I and IV) and up to 1,000 μM (PDE II), demonstrating high selectivity for PDE3 [1]. In contrast, milrinone and saterinone exhibited PDE III/IV dual inhibition profiles [1]. At the functional level, MCI-154 showed a marginal positive chronotropic effect (heart rate increased by 8.7% at most in spontaneously beating guinea pig right auricles), whereas milrinone produces more pronounced chronotropic responses [1].

PDE3 selectivity PDE4 off-target phosphodiesterase inhibition cAMP signaling

Hemodynamic Potency in Conscious Dogs: Approximately 2-Fold Higher than Milrinone

In conscious, chronically instrumented dogs, MCI-154 and milrinone produced qualitatively similar hemodynamic profiles: increases in heart rate, diastolic coronary blood flow velocity, and peak positive dP/dt, with dose-related reductions in left ventricular end-diastolic pressure and myocardial segment length [1]. However, MCI-154 was approximately twice as potent as milrinone in producing these effects [1]. Notably, neither MCI-154 nor milrinone increased arterial pressure or left ventricular afterload—an important distinction from dopamine and ouabain [1].

in vivo hemodynamics left ventricular function preload reduction vasodilation

Reversal of Endotoxic Shock-Induced Myofilament Calcium Desensitization vs. Milrinone

In right ventricular papillary muscles from endotoxic shock rats, the maximal Ca²⁺-activated tension (Tmax) was decreased, the tension-pCa relationship curve was right-shifted, and pCa50 was significantly reduced compared to sham controls [1]. Milrinone (a pure PDE3 inhibitor without calcium sensitization) failed to counteract these abnormalities [1]. In contrast, treatment with MCI-154 (1 × 10⁻⁵ M) significantly increased Tmax, left-shifted the tension-pCa curve, and restored pCa50 to levels comparable to sham controls [1]. The effect of MCI-154 was concentration-dependent [1].

septic shock calcium desensitization myocardial depression Tmax recovery

Salt Form Hydration State Differentiation: Trihydrate Hydrochloride vs. Free Base

Senazodan hydrochloride trihydrate (CAS 474941-42-9; MW 356.80 g/mol) is a defined crystalline hydrate salt with documented enhanced aqueous solubility compared to the anhydrous free base form (CAS 98326-32-0; MW 266.30 g/mol) [1][2]. At equivalent molar concentrations, the salt and free base exhibit comparable biological activity, but the salt form provides enhanced water solubility and stability . Storage specifications differ substantially: the trihydrate hydrochloride maintains room temperature stability during shipping [3], whereas the free base requires -20°C storage for long-term preservation .

aqueous solubility salt form selection formulation development stability

Senazodan Hydrochloride Trihydrate Application Scenarios: Where the Evidence Supports Preferential Selection


Ischemic Heart Failure and Myocardial Acidosis Models

Select Senazodan hydrochloride trihydrate for experimental models of ischemic contractile failure or acidosis-induced myocardial depression. Direct comparative evidence demonstrates that MCI-154 uniquely improves segment shortening in ischemic zones and attenuates myocardial acidosis in dog models, whereas dobutamine, milrinone, and pimobendan fail to achieve this benefit when increasing left ventricular dP/dt [1]. In skinned fiber studies, MCI-154 concentration-dependently (1–100 μM) reverses acidic pH (6.6)-induced decreases in tension development and restores maximum Ca²⁺-activated tension (pCa 4.4), capabilities not shared by pimobendan, sulmazole, or adibendan [2][3]. This scenario-specific advantage is directly supported by quantitative evidence and cannot be assumed for other in-class compounds.

Endotoxic and Hemorrhagic Shock Research Requiring Calcium Desensitization Reversal

For septic shock, endotoxic shock, or hemorrhagic shock models where myofilament calcium desensitization is a primary pathophysiological mechanism, Senazodan hydrochloride trihydrate is the mechanistically appropriate selection. Quantitative evidence demonstrates that MCI-154 (1 × 10⁻⁵ M) significantly restores decreased pCa50 and increases Tmax in skinned myocardial fibers from endotoxic shock rats, whereas milrinone—a pure PDE3 inhibitor lacking calcium sensitization—fails to reverse these abnormalities [1]. In hemorrhagic shock rat models, MCI-154 (0.1 nM–0.1 mM) attenuates the depressed contractile response of superior mesenteric artery to norepinephrine [2]. For in vivo shock studies, dosing at 0.1 mg/kg i.v. produces significant improvements in LV systolic pressure, myocardial contractility, and cardiac output without significant heart rate changes [3].

Cardiac Contractility Studies Requiring High-Potency Positive Inotropy with Minimal Chronotropic Confounding

Select Senazodan hydrochloride trihydrate for in vitro or in vivo cardiac contractility studies where high positive inotropic potency is required but confounding heart rate effects must be minimized. In Langendorff-perfused guinea pig hearts, MCI-154 demonstrates EC50 = 4.31 × 10⁻⁹ M for increasing +dP/dt, representing 9.6-fold higher potency than pimobendan (EC50 = 41.5 × 10⁻⁹ M) and 68-fold higher than milrinone (EC50 = 294 × 10⁻⁹ M) [1]. Critically, this enhanced inotropy is achieved with a proportionally smaller increase in calcium transients, indicating that calcium sensitization rather than cAMP-driven calcium mobilization is the dominant mechanism [1]. In conscious dog studies, MCI-154 is approximately twice as potent as milrinone while avoiding afterload increases seen with dopamine and ouabain [2]. The marginal positive chronotropic effect (maximal 8.7% increase in spontaneous beating rate) further supports selection when heart rate neutrality is required [3].

Aqueous Formulation Development Requiring Enhanced Solubility Salt Form

For formulation development, in vivo dosing studies requiring aqueous vehicles, or laboratories with ambient temperature logistics, procure Senazodan hydrochloride trihydrate (CAS 474941-42-9) rather than the anhydrous free base (CAS 98326-32-0). The trihydrate hydrochloride salt form exhibits enhanced water solubility (approximately 25 mg/mL in H2O) and room temperature shipping stability, whereas the free base requires -20°C storage [1][2]. The defined hydration state (trihydrate) provides batch-to-batch consistency for reproducible formulation work. At equivalent molar concentrations, biological activity is comparable between salt and free base forms [3], making the salt form the operationally preferable procurement specification for most research applications.

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